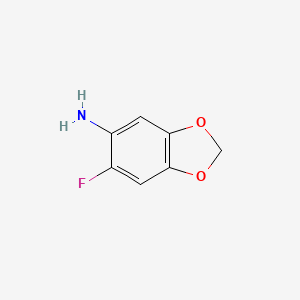

5-Amino-6-fluoro-1,3-benzodioxole

Overview

Description

5-Amino-6-fluoro-1,3-benzodioxole is a research chemical with the molecular formula C7H6FNO2 . It is also known by the synonyms 6-Fluoro-1,3-benzodioxol-5-amine .

Molecular Structure Analysis

The molecular structure of 5-Amino-6-fluoro-1,3-benzodioxole consists of a benzodioxole ring with an amino group at the 5th position and a fluorine atom at the 6th position . The molecular weight is 155.13 .Scientific Research Applications

Synthesis and Antitumor Activity

Micale, Zappalà, and Grasso (2002) conducted a study synthesizing various 1,3-benzodioxole derivatives, some of which exhibited notable in vitro antitumor activity against human tumor cell lines. Their research highlighted 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester as the most effective compound, showing significant growth inhibitory activity on numerous cell lines. This emphasizes the potential of such derivatives in cancer treatment research Micale et al., 2002.

Synthesis and Antimicrobial Activity

Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) explored the antimicrobial properties of synthesized fluorinated benzothiazolo imidazole compounds, derived from 2-amino-6-fluoro-7-chlorobenzothiazole. Their findings suggest promising antimicrobial activity for these compounds, indicating potential applications in combating infections Sathe et al., 2011.

Synthesis and Biological Evaluation

Gupta et al. (2016) performed an eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, investigating their potential as anticancer, DNA-binding, and antibacterial agents. Their approach highlighted the synthesis of compounds demonstrating activity against cancer and bacterial cells, with a notable capacity to bind to DNA Gupta et al., 2016.

Safety and Hazards

The safety data for 5-Amino-6-fluoro-1,3-benzodioxole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Amino-6-fluoro-1,3-benzodioxole are not mentioned in the literature, research on related compounds suggests potential areas of interest. For instance, 1,3-Benzodioxole derivatives have shown promise as anticancer agents , and further optimization of these molecules could lead to more active analogs . Additionally, the increasing use of MDMA in clinical research suggests potential future directions for related compounds .

Mechanism of Action

Target of Action

The primary target of 5-Amino-6-fluoro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

5-Amino-6-fluoro-1,3-benzodioxole, as a derivative of 1,3-Benzodioxole, acts as a potent agonist of the auxin receptor . It interacts with TIR1, enhancing root-related signaling responses . This interaction results in a significant promotion of root growth in plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is vital for plant growth and development . By acting as an agonist of the auxin receptor, it enhances auxin response reporter’s transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes , thereby promoting root growth.

Result of Action

The action of 5-Amino-6-fluoro-1,3-benzodioxole results in a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa . It enhances auxin response, down-regulates the expression of root growth-inhibiting genes , and thus promotes root growth.

properties

IUPAC Name |

6-fluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTDUEVUUXOUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301445 | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-fluoro-1,3-benzodioxole | |

CAS RN |

1366234-03-8 | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366234-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

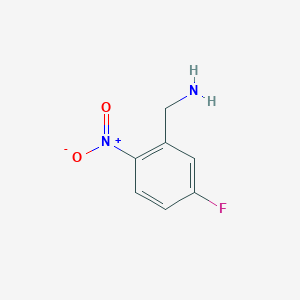

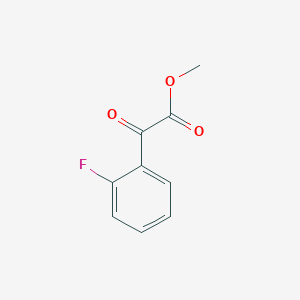

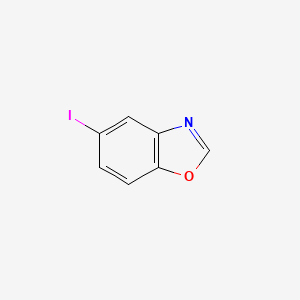

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B3039775.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3039777.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)